(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

Catalog No.
S2984328
CAS No.
1208395-99-6
M.F
C16H12O3
M. Wt
252.269
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)meth...

CAS Number

1208395-99-6

Product Name

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone

IUPAC Name

(4-hydroxyphenyl)-(4-prop-2-ynoxyphenyl)methanone

Molecular Formula

C16H12O3

Molecular Weight

252.269

InChI

InChI=1S/C16H12O3/c1-2-11-19-15-9-5-13(6-10-15)16(18)12-3-7-14(17)8-4-12/h1,3-10,17H,11H2

InChI Key

TZKIHDJSIXVMIQ-UHFFFAOYSA-N

SMILES

C#CCOC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O

Solubility

not available

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, also known as Methanone, (4-hydroxyphenyl)[4-(2-propyn-1-yloxy)phenyl]-, finds application in the scientific research field of chemical probe synthesis []. This molecule acts as a trifunctional building block, incorporating three key features valuable for crafting probes for biological studies [].

  • Light-activated Benzophenone

    The molecule contains a benzophenone group, which can be activated by ultraviolet (UV) light []. This property allows for targeted modification of biomolecules upon exposure to UV light.

  • Alkyne Tag

    The presence of an alkyne tag provides a versatile functionality for further chemical modifications []. This tag can be used to attach other molecules of interest using click chemistry, a powerful technique for bioconjugation [].

  • Hydroxyl Synthetic Handle

    The molecule also incorporates a hydroxyl group, which serves as a synthetic handle []. This hydroxyl group allows for the attachment of the building block to various ligands or pharmacophores through a linker [].

By combining these functionalities, (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone enables the development of photoaffinity probes []. These probes can be designed to bind specifically to a target protein of interest within a cell. Upon exposure to UV light, the benzophenone group gets activated, leading to the formation of a covalent bond between the probe and the nearby protein []. This covalent linkage allows researchers to identify and isolate the target protein for further analysis [].

Furthermore, the alkyne tag on the probe offers the opportunity for subsequent modifications using click chemistry []. This versatility allows researchers to attach additional functionalities to the probe, such as fluorescent labels or affinity tags, facilitating further characterization and manipulation of the target protein [].

(4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, also known as a derivative of benzophenone, is a complex organic compound with the molecular formula C16H14O3C_{16}H_{14}O_3 and a molecular weight of approximately 270.29 g/mol. The compound features a hydroxy group and an alkyne moiety, making it a trifunctional building block suitable for various chemical applications, particularly in the synthesis of light-activated molecular probes .

The structural formula can be represented as follows:

text
OH | C6H4-C(=O)-C6H4-O-C≡C-H

This structure highlights the presence of both aromatic rings and functional groups that contribute to its reactivity and utility in chemical synthesis.

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxy group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Electrophilic Aromatic Substitution: The aromatic rings can undergo electrophilic substitution, which is useful for introducing additional substituents.
  • Alkyne Reactions: The terminal alkyne can undergo reactions such as cycloaddition or coupling reactions, making it versatile for further functionalization.

Research indicates that (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone exhibits biological activities that may include:

  • Antioxidant Properties: Compounds with similar structures have shown potential in scavenging free radicals.
  • Antimicrobial Activity: Some derivatives are noted for their ability to inhibit bacterial growth.
  • Photoprotection: The presence of the hydroxy group suggests potential applications in protecting skin from UV radiation, similar to other benzophenone derivatives .

The synthesis of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone typically involves several steps:

  • Formation of the Hydroxybenzophenone Core:
    • Reacting 4-hydroxybenzophenone with appropriate reagents to introduce the alkyne moiety.
  • Alkyne Functionalization:
    • Utilizing coupling reactions (such as Sonogashira coupling) to attach the prop-2-yn-1-yloxy group to the aromatic system.
  • Purification:
    • Employing techniques such as recrystallization or chromatography to isolate the desired product in high purity.

The compound has a variety of applications, including:

  • Chemical Probes in Biological Research: It is used in the synthesis of probes that help study membrane proteins and their interactions within biological systems .
  • Photoinitiators in Polymer Chemistry: Its light-sensitive properties make it suitable for use in photopolymerization processes.
  • Cosmetic Formulations: Due to its potential UV-filtering capabilities, it can be incorporated into sunscreens and other cosmetic products.

Studies on (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone have focused on its interactions with various biomolecules:

  • Protein Binding Studies: Research has indicated its ability to bind selectively to certain proteins, which is crucial for developing targeted therapies.
  • Membrane Interaction: Investigations into how this compound interacts with lipid membranes have provided insights into its mechanism of action as a probe.

Several compounds share structural similarities with (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone. Here are some notable examples:

Compound NameStructure FeaturesUnique Attributes
4-HydroxybenzophenoneContains a hydroxy group on one phenyl ringKnown for UV absorption properties
BenzophenoneTwo phenyl rings connected by a carbonyl groupCommonly used as a UV filter
4-MethoxybenzophenoneMethoxy group instead of hydroxyExhibits different solubility and reactivity
4-AminobenzophenoneAmino group on one phenyl ringPotential applications in dye synthesis

These comparisons highlight the unique combination of functional groups in (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone, particularly its trifunctionality and reactivity profile, distinguishing it from other similar compounds.

Synthetic Routes and Strategic Modifications

The synthesis of (4-hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone revolves around modular functionalization of a benzophenone core. Key steps include selective etherification of phenolic hydroxyl groups with propargyl moieties and preservation of reactive handles for downstream applications.

Functional Group Engineering: Benzophenone, Alkyne, and Hydroxyl Group Integration

The compound’s trifunctional architecture combines three critical elements:

  • Benzophenone: Serves as a light-activated crosslinker, enabling UV-induced covalent binding to biological targets.
  • Alkyne Tag: Facilitates post-synthetic modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling conjugation with fluorescent tags or affinity probes.
  • Hydroxyl Group: Provides a synthetic handle for initial ligand attachment through esterification or etherification.

Strategic positioning of these groups ensures minimal steric interference during probe assembly. The benzophenone moiety occupies the central methanone position, while the hydroxyl and propargyl ether groups reside at para positions on opposing aryl rings.

Propargylation and Etherification Reactions for Core Structure Formation

The synthesis begins with 4,4'-dihydroxybenzophenone, which undergoes selective propargylation at one hydroxyl group. This is achieved via nucleophilic substitution using propargyl bromide in the presence of a phase transfer catalyst (PTC) and anion exchange resin.

Reaction Mechanism:

  • Deprotonation: The hydroxyl group is deprotonated by a strong base (e.g., NaOH) adsorbed on anion exchange resin.
  • Alkylation: Propargyl bromide reacts with the phenoxide ion, forming the propargyl ether linkage.
  • Workup: The product is isolated via filtration and washing, bypassing chromatography due to high purity (>99%).

Key Reaction Parameters:

ParameterOptimal ValueImpact on Yield/Purity
Temperature50–140°CHigher temperatures accelerate kinetics but risk byproducts.
CatalystTetrabutylammonium bromide (PTC)Enhances interfacial reactivity.
SolventAqueous/organic biphasic systemMinimizes side reactions.

This method achieves yields of 85–97% with >98% purity, outperforming traditional NaH-mediated routes requiring chromatography.

Optimization of Reaction Conditions for Yield and Purity

Critical Optimization Steps:

  • Catalyst Loading: 2–5 mol% PTC maximizes reactivity while minimizing emulsion formation.
  • Resin Pretreatment: Anion exchange resin activated with NaOH improves phenoxide generation.
  • Propargyl Halide Selection: Propargyl chloride reduces costs and hazards compared to bromide.

Comparative Analysis of Alkylation Methods:

MethodYield (%)Purity (%)Purification Required
NaH/THF83.3<90Column chromatography
PTC/Anion Resin95.6>99Filtration only

The PTC/resin system eliminates chromatography, reducing production time and cost.

The design of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone exemplifies the strategic integration of three distinct functional groups to create a versatile trifunctional building block for chemical probe synthesis [1] [3]. This compound incorporates a light-activated benzophenone moiety, an alkyne tag for click chemistry, and a hydroxyl synthetic handle, enabling multifaceted applications in chemical biology research [1] [3].

The benzophenone photoreactive group serves as the primary crosslinking mechanism through its ability to generate ketyl radicals upon ultraviolet light activation [33] [34]. When exposed to long wavelength ultraviolet light (approximately 330-360 nanometers), benzophenone undergoes photoexcitation to form a triplet diradical state that reacts with protein functional groups via a sequential hydrogen abstraction-recombination mechanism [33] [35]. This photochemical process enables covalent modification of biological targets through hydrogen abstraction from nearby carbon-hydrogen or nitrogen-hydrogen bonds [35] [36].

The terminal alkyne functionality provides a bioorthogonal handle for copper-catalyzed azide-alkyne cycloaddition reactions [39] [42]. The alkyne group exhibits exceptional selectivity, reacting specifically with azides under mild conditions to form stable 1,2,3-triazole linkages [40] [43]. This copper-catalyzed cycloaddition proceeds through a stepwise mechanism involving copper-acetylide formation, azide coordination, and subsequent ring closure to yield the triazole product [39] [42].

The hydroxyl group functions as a versatile synthetic handle for bioconjugation applications [49] [51]. Hydroxyl groups can undergo various chemical transformations including direct conjugation reactions, oxidation to aldehydes or ketones, activation through conversion to leaving groups, and transformation to alternative chemical handles such as azides or thiols [49] [53]. The hydroxyl functionality provides opportunities for attachment to ligands or pharmacophores through multiple synthetic pathways [1] [3].

The combination of these three functional elements creates a probe capable of both reversible binding through the pharmacophore and irreversible covalent attachment through photoactivation, while maintaining the ability for downstream detection and purification through click chemistry [11] [13]. This trifunctional design enables comprehensive target identification and characterization studies by providing both binding specificity and covalent capture capabilities [11] [13].

Spatial Arrangement and Steric Considerations in Probe Design

The spatial organization of functional groups within (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone requires careful consideration of steric relationships to maintain optimal binding and reactivity characteristics [16] [18]. The benzophenone core adopts a pseudo-tetrahedral geometry when coordinated, with specific spatial requirements for effective photocrosslinking [16] [20].

The positioning of the hydroxyl group on one phenyl ring and the propynyloxy substitution on the opposite ring creates an asymmetric distribution of functional elements [1] [3]. This arrangement minimizes intramolecular interactions between the reactive groups while maintaining appropriate spatial separation for independent function [16] [18]. The carbonyl bridge provides a rigid linker that constrains the relative positions of the two phenyl rings, ensuring consistent spatial relationships between functional groups [16] [20].

Steric hindrance considerations are particularly important for the alkyne functionality, which must remain accessible for cycloaddition reactions [16] [18]. The propynyl group extends from the phenyl ring through an ether linkage, providing sufficient distance from the benzophenone core to prevent interference with photoreactivity [16] [18]. The linear geometry of the terminal alkyne minimizes steric clashes while maintaining optimal reactivity toward azide partners [40] [42].

The hydroxyl group positioning on the para position of the phenyl ring provides optimal accessibility for synthetic modifications while avoiding interference with the benzophenone photochemistry [16] [18]. This arrangement allows for efficient coupling reactions through the hydroxyl handle without compromising the photoreactive properties of the benzophenone moiety [16] [18].

Functional GroupPositionSpatial CharacteristicsSteric Considerations
BenzophenoneCentral corePseudo-tetrahedral geometryMinimal self-interference
Terminal alkynePara-propynyloxyLinear extension from ringAccessible for cycloaddition
Hydroxyl groupPara positionPerpendicular to ring planeAvailable for conjugation

The overall molecular architecture maintains a balance between functional group accessibility and structural stability [16] [18]. The rigid benzophenone scaffold provides a stable platform for the pendant functional groups while ensuring that each reactive site can function independently without mutual interference [16] [18].

Role of Polyethylene Glycol Linkers in Enhancing Solubility and Bioavailability

Polyethylene glycol linkers play a crucial role in optimizing the physical and biological properties of trifunctional probes derived from (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone [21] [22]. The incorporation of polyethylene glycol units significantly enhances aqueous solubility, a critical parameter for biological applications [21] [23].

The hydrophilic nature of polyethylene glycol chains increases the water solubility of hydrophobic drug molecules and probe components [21] [24]. Polyethylene glycol modification, known as pegylation, provides improved distribution and reduced clearance in biological systems [21] [25]. The flexible polyethylene glycol backbone allows for conformational adaptability while maintaining biocompatibility and non-immunogenicity [22] [26].

Polyethylene glycol linkers of varying molecular weights can be incorporated to tune the pharmacokinetic properties of the resulting probes [25] [28]. Shorter polyethylene glycol chains (polyethylene glycol 2 to polyethylene glycol 12) are typically employed for compact labeling applications, while longer chains (polyethylene glycol 2000 and above) are preferred for improving solubility and reducing immunogenicity in therapeutic contexts [25] [26].

The enhanced bioavailability provided by polyethylene glycol linkers results from several factors including increased circulation half-life, improved tissue penetration, and reduced protein binding [21] [24]. Polyethylene glycol modification helps protect molecules from degradation and immunogenicity while facilitating cellular uptake and distribution [21] [22].

Polyethylene Glycol LengthMolecular Weight (Da)Primary ApplicationsSolubility Enhancement
Polyethylene glycol 2-12150-500Compact labelingModerate
Polyethylene glycol 24-481000-2000Balanced propertiesSignificant
Polyethylene glycol 2000+>2000Therapeutic applicationsMaximum

The incorporation of polyethylene glycol linkers in trifunctional building blocks creates a more pharmaceutically acceptable chemical space for probe development [26] [27]. Studies have demonstrated that polyethylene glycol modification can enhance solubility by up to 88% compared to unmodified compounds [27] [28]. The polyethylene glycol units provide improved aqueous phase solubility and radiochemical conversion while maintaining the functional integrity of the probe components [28].

Ultraviolet-Induced Crosslinking Mechanisms

Benzophenone Radical Formation and Target Covalent Modification

The photochemical mechanism of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone proceeds through the characteristic benzophenone photochemistry pathway, involving electronic transitions and radical formation processes that enable covalent target modification [1] [2]. Upon ultraviolet irradiation at 350-365 nanometers, the benzophenone moiety undergoes an n-π* electronic transition, promoting the molecule from its ground state to the first excited singlet state [1] [2]. This transition, while symmetry-forbidden and consequently exhibiting low extinction coefficients of approximately 100 M⁻¹cm⁻¹, represents the critical initiation step for subsequent photochemical reactivity [3] [2].

The excited singlet state rapidly undergoes intersystem crossing to form the triplet state with near-unity quantum efficiency [1] [2]. This high intersystem crossing efficiency results from the favorable El-Sayed selection rules governing transitions between states of different multiplicities and orbital character [4]. The benzophenone triplet state exhibits an n-π* character with significant biradicaloid properties, featuring one unpaired electron localized on the oxygen atom and another on the carbonyl carbon [1] [2].

Photochemical ParameterValueSignificance
Activation Wavelength350-365 nmMinimizes protein damage
Intersystem Crossing Quantum Yield~1.0Near-complete triplet formation
Triplet Lifetime (solution)1-1000 μsExtended reactive window
Higher Triplet Lifetime110-450 psRapid internal conversion
Ketyl Radical pKa9.2-9.4pH-dependent reactivity

The triplet benzophenone subsequently abstracts hydrogen atoms from accessible carbon-hydrogen, nitrogen-hydrogen, or oxygen-hydrogen bonds in proximate target molecules [1] [5] [2]. This hydrogen abstraction process generates a benzophenone ketyl radical and a corresponding target radical [6] [7]. The ketyl radical exhibits characteristic absorption bands at approximately 545 nanometers and 630 nanometers, with the former corresponding to the protonated form and the latter to the deprotonated radical anion [6].

The mechanism proceeds through a concerted hydrogen atom transfer process, where the triplet oxygen abstracts a hydrogen atom while simultaneously forming a new radical center on the target substrate [5] [8]. This process demonstrates remarkable selectivity for specific bond types, with carbon-hydrogen bonds being particularly susceptible to abstraction when positioned within optimal geometric arrangements relative to the photoactivated benzophenone [1] [9].

Following radical formation, the benzophenone ketyl radical and the substrate radical undergo rapid recombination to form a stable covalent carbon-carbon bond [1] [5] [2]. This recombination process typically occurs within nanoseconds to microseconds, depending on the local environment and radical stability [8]. The resulting covalent adduct represents the final crosslinked product, permanently linking the photoprobe to its target through a stable chemical bond.

Research on benzophenone derivatives has demonstrated that the quantum yield for crosslinking with amine-containing substrates ranges from 0.7 to 0.8, indicating high efficiency in converting photon absorption to productive crosslinking events [6]. The crosslinking efficiency depends critically on several factors including substrate proximity, with optimal crosslinking occurring when target bonds are positioned within approximately 5 angstroms of the benzophenone moiety [9].

Comparative Analysis with Alternative Photoreactive Groups (e.g., Diazirines, Aryl Azides)

The photochemical properties and crosslinking mechanisms of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone can be evaluated in comparison to alternative photoreactive functionalities, particularly diazirines and aryl azides, which represent the primary alternatives for photoaffinity labeling applications [10] [11] [12]. Each photoreactive group exhibits distinct mechanistic pathways, activation requirements, and crosslinking characteristics that influence their suitability for specific experimental applications.

Diazirine Photochemistry and Comparative Mechanisms

Diazirines represent a class of three-membered heterocyclic compounds containing two nitrogen atoms that undergo photochemical decomposition to generate highly reactive carbene intermediates [12] [13] [14]. Upon irradiation with ultraviolet light at wavelengths between 350-380 nanometers, diazirines undergo ring opening and nitrogen extrusion to form carbenes in both singlet and triplet spin states [13] [15].

Photoreactive GroupActivation λ (nm)Reactive IntermediateCrosslinking EfficiencyChemical StabilitySize
Benzophenone350-365Triplet ketyl radicalModerateExcellentLarge
Alkyl Diazirine350-380Singlet carbeneLow-ModerateGoodSmall
Aryl Diazirine (TPD)360Carbene/DiazoHighExcellentLarge
Aryl Azide254-300Singlet nitreneVariablePoorMedium

The carbene formation process occurs through two competing pathways: direct carbene formation and isomerization to the corresponding diazo compound [12] [15]. Ultrafast infrared spectroscopy studies have demonstrated that phenyldiazirine photolysis produces both phenyldiazomethane (absorption at 2040 cm⁻¹) and singlet phenylcarbene (absorption at 1582 cm⁻¹) within picoseconds of photoexcitation [15]. The carbene intermediate exhibits extraordinary reactivity, capable of inserting into carbon-hydrogen, nitrogen-hydrogen, and oxygen-hydrogen bonds with minimal selectivity [12] [14].

Alkyl diazirines demonstrate several advantages over benzophenone systems, including their compact size (nearly isosteric with a methyl group) and ability to be incorporated at positions that would not accommodate larger photoreactive groups [10]. However, the high reactivity of carbene intermediates can lead to non-specific crosslinking and reaction with solvent molecules, particularly water [12]. The carbene lifetime is extremely short, typically on the order of femtoseconds to picoseconds, requiring the target substrate to be in immediate proximity for successful crosslinking [13].

Trifluoromethylphenyl diazirine represents an improved variant of aromatic diazirines that exhibits enhanced stability and crosslinking efficiency compared to alkyl analogs [12]. The electron-withdrawing trifluoromethyl group stabilizes both the diazirine precursor and the photogenerated carbene, resulting in improved selectivity and reduced rearrangement reactions [12]. Studies comparing TPD probes with benzophenone analogs have shown that TPD derivatives can achieve higher crosslinking yields in certain systems, particularly when targeting proteins with accessible oxygen-hydrogen bonds [16].

Aryl Azide Mechanisms and Limitations

Aryl azides undergo photochemical decomposition through nitrogen extrusion to generate singlet nitrene intermediates [17] [18]. Upon irradiation at 254-300 nanometers, aryl azides form highly reactive nitrenes that can undergo multiple competing reactions including ring expansion, intersystem crossing to triplet nitrenes, and direct insertion into target bonds [17] [19] [18].

The photochemistry of aryl azides is significantly more complex than benzophenone systems, involving multiple excited state surfaces and competing reaction pathways [19] [20]. The primary mechanistic pathway involves ring expansion of the initially formed singlet nitrene through a 2H-azirine intermediate to form a dehydroazepine, which can be trapped by nucleophiles to yield stable azepine products [18]. This ring expansion mechanism provides the basis for the crosslinking reactivity of aryl azides but also introduces complications related to selectivity and side product formation.

Efficiency and Selectivity Comparisons

Comparative studies using carbohydrate-based photoaffinity probes have provided quantitative assessments of crosslinking efficiency and selectivity across different photoreactive groups [11] [16]. When targeting peanut agglutinin with lactose-based probes, diazirine derivatives demonstrated the highest selectivity despite lower overall crosslinking yields [11]. The study revealed that benzophenone probes achieved moderate crosslinking efficiency with good reproducibility, while aryl azide analogs showed variable performance dependent on specific substitution patterns [11].

Performance MetricBenzophenoneAlkyl DiazirineTPDAryl Azide
Crosslinking YieldModerate (consistent)Low-ModerateHighVariable
Selectivity in lysateModerateHighModerateLow
ReproducibilityExcellentGoodExcellentPoor
Side reactionsMinimalModerateLowExtensive

The superior selectivity of diazirine probes stems from the extremely short lifetime of carbene intermediates, which limits crosslinking to molecules in immediate contact at the moment of photoactivation [16]. In contrast, the longer-lived triplet states of benzophenone allow for more extensive diffusion and potential non-specific interactions, though the reversible nature of benzophenone photoactivation provides multiple opportunities for productive crosslinking [2].

Mechanistic Advantages of Benzophenone Systems

The benzophenone photochemistry of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone offers several mechanistic advantages relative to alternative photoreactive groups [2] [9]. The reversible nature of benzophenone photoactivation allows for multiple excitation-relaxation cycles until a productive crosslinking event occurs [2]. This regenerative capability contrasts sharply with diazirines and azides, which undergo irreversible decomposition upon photoactivation [12] [18].

The relatively long lifetime of benzophenone triplet states (microseconds) provides an extended window for encounter with target substrates compared to the femtosecond to picosecond lifetimes of carbenes and nitrenes [21] [22]. This extended reactivity window is particularly advantageous in biological systems where diffusion and conformational dynamics occur on longer timescales [9].

Furthermore, benzophenone photochemistry exhibits excellent compatibility with aqueous biological environments, showing minimal reactivity with water compared to carbenes, which are rapidly quenched by hydration reactions [2]. The hydrogen abstraction mechanism of benzophenone also provides inherent selectivity for organic substrates over water, enhancing the specificity of crosslinking in biological applications [1].

Factors Influencing Crosslinking Efficiency: Substrate Proximity, Solvent, and pH

The crosslinking efficiency of (4-Hydroxyphenyl)(4-(prop-2-yn-1-yloxy)phenyl)methanone depends critically on multiple physicochemical parameters that govern both the photochemical activation process and the subsequent radical recombination kinetics [23] [24] [9]. Understanding these factors is essential for optimizing photoaffinity labeling protocols and predicting crosslinking outcomes in complex biological systems.

Substrate Proximity and Geometric Constraints

The spatial relationship between the photoactivated benzophenone and target reactive sites represents the most critical determinant of crosslinking efficiency [25] [9]. Hydrogen abstraction by triplet benzophenone requires direct orbital overlap between the n-orbital of the carbonyl oxygen and the σ-orbital of the target carbon-hydrogen bond [26]. This geometric requirement constrains productive crosslinking to occur within approximately 3-5 angstroms of the benzophenone carbonyl group [9].

Studies of benzophenone photoligands for lymphocyte-specific protein tyrosine kinase have demonstrated that conformational flexibility significantly influences crosslinking efficiency independent of binding affinity [9]. Photoligands with restricted conformational freedom showed diminished crosslinking despite maintaining high target binding affinity, while analogs with enhanced flexibility achieved superior labeling efficiency even with reduced biological activity [9].

Distance ParameterCrosslinking EfficiencyMechanistic Basis
< 3 ÅOptimalDirect orbital overlap
3-5 ÅGoodFavorable geometric arrangement
5-8 ÅPoorLimited orbital interaction
> 8 ÅNegligibleNo productive contact

The accessibility of target bonds also influences crosslinking outcomes, with sterically hindered positions showing reduced reactivity even when positioned within optimal geometric arrangements [25]. Molecular dynamics simulations have revealed that crosslinking efficiency correlates with the accessibility of the reactive residue, specifically considering the distance between the cyclohexanone moiety and nucleophilic amino acid, spatial orientation of the nucleophilic residue, and steric hindrance from flanking residues [25].

Solvent Effects on Photochemical Processes

The solvent environment exerts multiple influences on benzophenone photochemistry, affecting both the electronic transitions and the subsequent radical chemistry [23] [27]. Solvent polarity influences the relative energies of n-π* and π-π* excited states, with increasing polarity leading to hypsochromic shifts of the n-π* transition and bathochromic shifts of π-π* transitions [28]. These spectroscopic changes can affect the efficiency of intersystem crossing and the overall quantum yield for triplet formation.

In polymer photocatalyst systems, the incorporation of hydrophilic crosslinking agents has been shown to enhance photochemical efficiency through improved water penetration into the polymer matrix [27]. The presence of ethylene glycol-based linkers facilitated hydration of the photoreactive sites and stabilized charge carriers formed after exciton generation [27]. Contact angle measurements demonstrated that hydrophilic photocrosslinkers significantly reduced surface energy and enhanced water affinity [27].

pH-Dependent Crosslinking Mechanisms

The solution pH profoundly influences benzophenone crosslinking efficiency through multiple mechanisms involving both the photochemical activation process and the reactivity of target substrates [23] [29] [6]. The pH dependence is particularly pronounced for crosslinking with amine-containing targets such as lysine residues, which represent the most common crosslinking sites in protein photoaffinity labeling [23].

pH RangeCrosslinking EfficiencyDominant FactorsOptimal Conditions
< 6.0ReducedProtonated aminesAvoid acidic conditions
6.0-7.5ModerateMixed ionization statesPhysiological relevance
7.5-8.5EnhancedDeprotonated aminesOptimal for lysine crosslinking
> 9.0VariableSide reactions increaseMonitor selectivity

The pKa of benzophenone ketyl radicals (9.2-9.4) creates pH-dependent equilibria between protonated and deprotonated radical forms [6]. Studies using transient absorption spectroscopy have characterized the acid-base equilibrium of benzophenone ketyl radicals, showing distinct spectroscopic signatures for the neutral ketyl radical (545 nanometers) and the radical anion (630 nanometers) [6]. The ratio of these species varies predictably with pH according to the Henderson-Hasselbalch equation, influencing the subsequent radical recombination kinetics.

Temperature and Activation Energy Considerations

Temperature influences benzophenone crosslinking through effects on both thermal population of vibrational states and reaction kinetics [8] [21]. Higher temperatures increase the rate constants for both hydrogen abstraction and radical recombination processes, following Arrhenius behavior with apparent activation energies of 2-3 kilocalories per mole [5] [8].

Benzophenone triplet lifetime measurements across temperature ranges reveal significant temperature dependence, with lifetimes decreasing from milliseconds at low temperatures to microseconds at room temperature [30] [31]. This temperature dependence reflects enhanced non-radiative decay processes and increased molecular motion at elevated temperatures [31].

Oxygen Concentration and Radical Scavenging

The presence of molecular oxygen significantly impacts benzophenone crosslinking efficiency through competitive quenching of triplet states and radical scavenging reactions [32] [8]. Oxygen can quench benzophenone triplet states through energy transfer, converting triplet oxygen to highly reactive singlet oxygen while returning benzophenone to its ground state [8]. Additionally, oxygen can react with carbon-centered radicals formed during hydrogen abstraction, leading to peroxide formation and termination of productive crosslinking pathways [32].

Concentration Dependencies and Kinetic Considerations

The crosslinking efficiency exhibits complex dependencies on the concentrations of both the photoprobe and target molecules [24]. At low concentrations, crosslinking follows second-order kinetics with efficiency proportional to the product of probe and target concentrations [24]. However, at higher concentrations, competing reactions including probe-probe interactions and self-quenching become significant, leading to deviation from simple kinetic behavior [24].

Concentration RegimeKinetic BehaviorEfficiency Factors
μM rangeSecond-orderOptimal for most applications
Low mM rangeCompetitive reactionsMonitor self-quenching
High mM rangeComplex kineticsAggregation effects possible

Systematic studies of crosslinking kinetics have revealed that the relationship between crosslinker concentration and efficiency is not linear, with optimal performance often achieved at intermediate concentrations that balance productive crosslinking against competitive side reactions [24]. These findings emphasize the importance of concentration optimization for each specific photoaffinity labeling application.

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Dates

Last modified: 08-17-2023

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